N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Glutaminase Inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide belongs to a class of compounds synthesized in the search for potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their therapeutic potential in inhibiting GLS, which is of interest in cancer treatment. Structure-activity relationship studies have identified analogs with retained potency and improved solubility, suggesting potential for further drug development Shukla et al., 2012.
Antitumor Activity Exploration
Compounds with the 1,3,4-thiadiazol moiety, akin to this compound, have been synthesized and evaluated for their antitumor activity. Such research has led to the discovery of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives that have shown effectiveness against tumor cells, suggesting a promising direction for the development of new anticancer agents Alqasoumi et al., 2009.
Development of Macrocyclic Compounds
Research into this compound and related structures has extended into the synthesis of novel macrocyclic compounds. These macrocycles, featuring oxadiazole, thiadiazole, and triazole rings, have been evaluated for their antimicrobial properties and DNA interaction behavior, indicating potential applications in bacterial inhibition and possibly as antimicrobial agents Kumar et al., 2012.
Antibacterial and Antifungal Agent Development
The exploration of compounds with the 1,3,4-thiadiazol structure has led to the synthesis of derivatives with potential as antimicrobial agents. Studies have shown that such compounds can exhibit significant activity against various microbial species, including bacteria and fungi, pointing towards their utility in developing new antimicrobial therapies Rehman et al., 2016.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-24-14-5-2-12(3-6-14)18-21-19(28-22-18)27-11-17(23)20-13-4-7-15-16(10-13)26-9-8-25-15/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLRCHLLCWMTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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